
G-quadruplex ligand 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G-quadruplex ligand 1 is a compound that specifically binds to G-quadruplex structures. G-quadruplexes are non-canonical nucleic acid secondary structures formed within guanine-rich strands of DNA or RNA. These structures are stabilized by Hoogsteen hydrogen bonds and can play significant roles in various biological processes, including gene regulation and genome stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G-quadruplex ligand 1 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance binding affinity and specificity to G-quadruplex structures. Common synthetic routes include:
Formation of the Core Scaffold: This step involves the construction of a planar aromatic system, which is crucial for π-π stacking interactions with G-quadruplexes.
Functionalization: Introduction of side chains or substituents that can interact with the grooves or loops of G-quadruplex structures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
G-quadruplex ligand 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds .
Scientific Research Applications
G-quadruplex ligand 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and stability of G-quadruplexes.
Biology: Employed in the study of gene regulation and genome stability.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
G-quadruplex ligand 1 exerts its effects by specifically binding to G-quadruplex structures. The binding involves π-π stacking interactions between the planar aromatic system of the ligand and the guanine tetrads of the G-quadruplex. Additionally, hydrogen bonding and electrostatic interactions with the grooves and loops of the G-quadruplex contribute to the binding affinity and specificity .
The molecular targets of this compound include G-quadruplexes in telomeres, oncogene promoters, and other regulatory regions of the genome. By stabilizing or destabilizing these structures, this compound can modulate gene expression and cellular processes .
Comparison with Similar Compounds
G-quadruplex ligand 1 can be compared with other G-quadruplex ligands, such as:
TMPyP4: A porphyrin-based ligand known for its strong binding affinity to G-quadruplexes.
BRACO-19: An acridine-based ligand that specifically targets telomeric G-quadruplexes.
Telomestatin: A natural product that exhibits high specificity for G-quadruplexes.
This compound is unique in its balance of binding affinity, specificity, and ease of synthesis, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C40H50N8O3 |
|---|---|
Molecular Weight |
690.9 g/mol |
IUPAC Name |
N-[6-[4-[4-[3-(dimethylamino)propoxy]phenyl]-6-[5-(3-pyrrolidin-1-ylpropanoylamino)pyridin-2-yl]pyridin-2-yl]pyridin-3-yl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C40H50N8O3/c1-46(2)18-7-25-51-34-12-8-30(9-13-34)31-26-37(35-14-10-32(28-41-35)43-39(49)16-23-47-19-3-4-20-47)45-38(27-31)36-15-11-33(29-42-36)44-40(50)17-24-48-21-5-6-22-48/h8-15,26-29H,3-7,16-25H2,1-2H3,(H,43,49)(H,44,50) |
InChI Key |
XGJSGIHGLHNDEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=C(C=C3)NC(=O)CCN4CCCC4)C5=NC=C(C=C5)NC(=O)CCN6CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


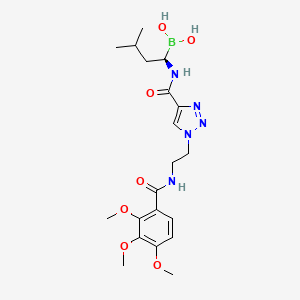
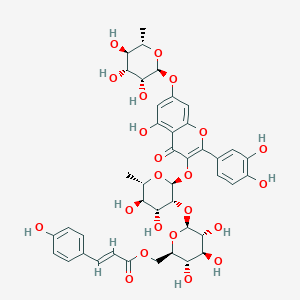

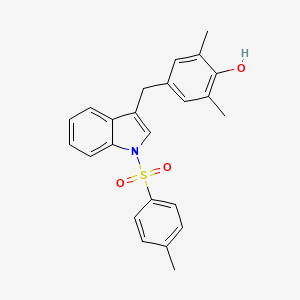

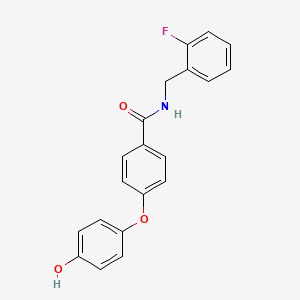
![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12372510.png)
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
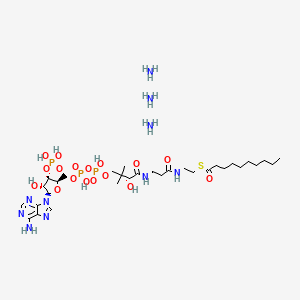
![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)

![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)
